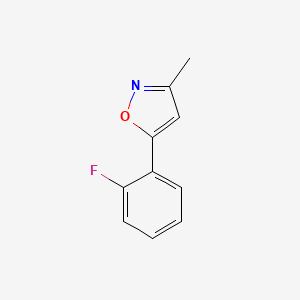
5-(2-Fluorophenyl)-3-methyl-1,2-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Fluorophenyl)-3-methyl-1,2-oxazole: is a heterocyclic compound that features a fluorophenyl group attached to an oxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 5-(2-Fluorophenyl)-3-methyl-1,2-oxazole typically begins with 2-fluoroacetophenone and other reagents.
Reaction Steps:
Industrial Production Methods:
- The industrial production of this compound involves optimizing the reaction conditions to achieve high yield and purity. This includes controlling the temperature, pressure, and choice of solvents and catalysts .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: The fluorophenyl group allows for various substitution reactions, including nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
- The major products depend on the type of reaction. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic ring .
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in organic synthesis for creating more complex molecules.
Biology:
- Investigated for its potential as a bioactive compound in drug discovery, particularly for its interactions with biological targets .
Medicine:
- Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties .
Industry:
Mecanismo De Acción
Mechanism:
- The compound exerts its effects by interacting with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response .
Molecular Targets and Pathways:
Comparación Con Compuestos Similares
- 5-(2-Fluorophenyl)-1H-pyrrole-3-formaldehyde
- 5-(2-Fluorophenyl)-1H-pyrrole-3-carbonitrile
- 5-(2-Fluorophenyl)-1H-pyrrole-3-methyl
Comparison:
Propiedades
Número CAS |
1639897-03-2 |
|---|---|
Fórmula molecular |
C10H8FNO |
Peso molecular |
177.17 g/mol |
Nombre IUPAC |
5-(2-fluorophenyl)-3-methyl-1,2-oxazole |
InChI |
InChI=1S/C10H8FNO/c1-7-6-10(13-12-7)8-4-2-3-5-9(8)11/h2-6H,1H3 |
Clave InChI |
ONHXDCUUNSJFMR-UHFFFAOYSA-N |
SMILES canónico |
CC1=NOC(=C1)C2=CC=CC=C2F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



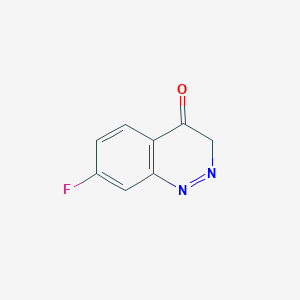
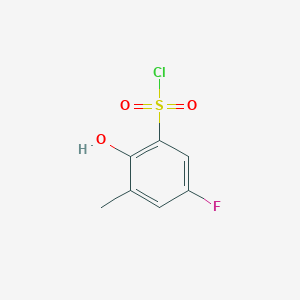

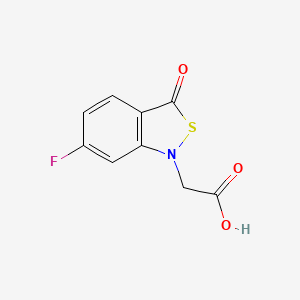
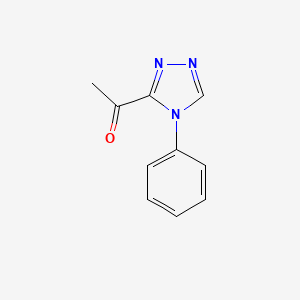
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylpiperidine-2-carboxylic acid](/img/structure/B13199263.png)
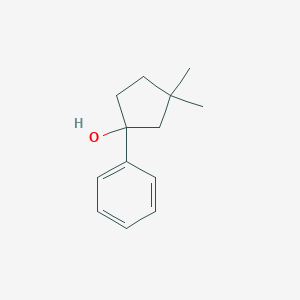
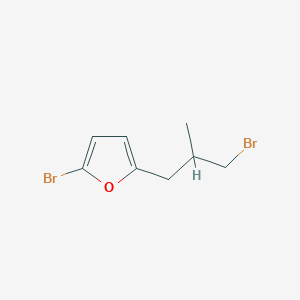
![Ethyl 3-(hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B13199287.png)
![2-(2-{[(Benzyloxy)carbonyl]amino}propan-2-yl)pyrimidine-5-carboxylicacid](/img/structure/B13199292.png)
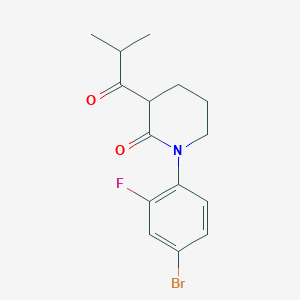

![Ethyl 5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13199310.png)
